BenchChemオンラインストアへようこそ!

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

regioselectivity base-induced cyclization synthetic utility

3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (CAS 80061-95-6; synonym: 3-chloromethyl-5-phenylisoxazoline) is a 4,5-dihydro-1,2-oxazole (2-isoxazoline) heterocycle bearing a reactive chloromethyl group at the 3-position and a phenyl substituent at the 5-position. Its molecular formula is C₁₀H₁₀ClNO with a molecular weight of 195.64 g/mol.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 80061-95-6
Cat. No. B3430127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
CAS80061-95-6
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C(ON=C1CCl)C2=CC=CC=C2
InChIInChI=1S/C10H10ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyNFPOZCYAWVJLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (CAS 80061-95-6): Chemical Identity, Class, and Procurement-Relevant Physicochemical Profile


3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (CAS 80061-95-6; synonym: 3-chloromethyl-5-phenylisoxazoline) is a 4,5-dihydro-1,2-oxazole (2-isoxazoline) heterocycle bearing a reactive chloromethyl group at the 3-position and a phenyl substituent at the 5-position. Its molecular formula is C₁₀H₁₀ClNO with a molecular weight of 195.64 g/mol [1]. Key computed physicochemical descriptors include XLogP3-AA = 2.3, topological polar surface area = 21.6 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, placing it in favorable oral drug-like chemical space [1]. The dihydroisoxazoline ring distinguishes it from fully aromatic isoxazole analogs by retaining an sp³-hybridized C-5 center that introduces a stereogenic element and alters both reactivity and conformational behavior relative to flat aromatic systems [1][2].

Why 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Cannot Be Interchanged with Regioisomeric or Heterocyclic Analogs


Within the 4,5-dihydroisoxazole class, the position of the chloromethyl substituent fundamentally dictates the compound's reactivity profile and downstream synthetic utility. The 3-chloromethyl isomer (target compound) places the electrophilic center on the imine carbon (C=N) of the isoxazoline ring, whereas the 5-chloromethyl regioisomer (CAS 62353-37-1) positions it on a saturated sp³ carbon adjacent to the ring oxygen [1][2]. This regioisomeric difference is not cosmetic: it governs whether the compound undergoes base-induced elimination–cyclization to strained bicyclic products—a reaction accessible to the 5-isomer but precluded for the 3-isomer [2]. Furthermore, the dihydroisoxazoline ring itself cannot be replaced by aromatic isoxazole (CAS 14731-10-3) or 1,2,4-oxadiazole (CAS 1201-68-9) scaffolds without losing the specific stereoelectronic properties and the 3-aminomethyl pharmacophore critical for antiviral lead optimization programs [3]. The quantitative evidence below establishes the specific dimensions along which the target compound is differentiated.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Versus Closest Analogs


Regioisomeric Divergence in Base-Induced Reactivity: 3-Chloromethyl vs. 5-Chloromethyl Isomer

The 5-chloromethyl regioisomer (CAS 62353-37-1) reacts with potassium t-butoxide in DMSO to give 4-phenyl-2-oxa-3-azabicyclo[3,1,0]hex-3-ene in high yield, a transformation driven by deprotonation at the C-4 position adjacent to the chloromethyl-bearing C-5 carbon [1]. In contrast, the 3-chloromethyl isomer (target compound) has the chloromethyl group attached to the imine carbon (C-3), where the adjacent position (C-4) lacks the acidity required for this elimination–cyclization pathway, rendering the target compound stable under identical strongly basic conditions and thereby enabling nucleophilic substitution chemistries (Williamson ether synthesis, amination, thioether formation) without competing eliminative degradation [2].

regioselectivity base-induced cyclization synthetic utility isoxazoline

Alkylation Efficiency: Isoxazole Chloromethyl Derivative Versus Isothiazole Analog

In a direct head-to-head comparison under identical alkylation conditions (DMF, anhydrous K₂CO₃, comenic acid methyl ester), 3-chloromethyl-5-phenylisoxazole (target compound) afforded the corresponding ether 4a in 51% isolated yield, while the isothiazole analog 4,5-dichloro-3-chloromethylisothiazole gave ether 4b in 78% yield [1]. The authors explicitly noted that 'alkylation with chloromethylisoxazole proceeded more slowly than alkylation with chloromethylisothiazole' [1]. This 27-percentage-point yield differential is critical for route planning and cost-of-goods calculations in multi-step syntheses.

alkylation yield isoxazole isothiazole building block reactivity

Lipophilicity Differential Between Regioisomeric 3- and 5-Chloromethyl-4,5-dihydroisoxazoles

The computed lipophilicity of the target compound (3-chloromethyl isomer, CAS 80061-95-6) is XLogP3-AA = 2.3 [1], whereas the 5-chloromethyl regioisomer (CAS 62353-37-1) has a reported LogP of approximately 1.85 . This difference of ~0.45 log units, though derived from different computational methodologies and thus categorized as cross-study comparable, indicates that the 3-chloromethyl isomer is measurably more lipophilic. In the context of lead optimization, a ΔLogP of this magnitude can translate into a ~2.8-fold difference in octanol–water partition coefficient, impacting membrane permeability, plasma protein binding, and metabolic clearance predictions.

lipophilicity LogP regioisomer drug design

Synthetic Route Accessibility: Divergent Precursor Requirements for 3- vs. 5-Chloromethyl Dihydroisoxazoles

The widely employed 1,3-dipolar cycloaddition of nitrile oxides to allyl chloride exclusively yields 5-(chloromethyl)-3-aryl-4,5-dihydroisoxazoles in good yields [1]. This convergent, one-pot methodology is not applicable to the synthesis of the target 3-chloromethyl isomer, which instead requires alternative routes such as cyclization of phenylacetonitrile with chloromethyl oxirane in the presence of sodium hydride [2], or chlorination of (5-phenylisoxazol-3-yl)methanol with thionyl chloride [3]. This divergent synthetic accessibility means the two regioisomers are not interchangeable from a supply chain perspective; each requires distinct starting materials, reagents, and process optimization.

synthetic route 1,3-dipolar cycloaddition precursor availability process chemistry

Versatile Nucleophilic Derivatization Scope: Multi-Nucleophile Compatibility of the 3-Chloromethyl Isoxazoline

The target compound has been demonstrated to undergo efficient nucleophilic displacement of the chlorine atom with four distinct nucleophile classes in a single study: (i) substituted phenols under Williamson conditions to yield 3-aryloxymethyl derivatives, (ii) sodium methylate to give methoxy derivatives, (iii) sodium phenyl(benzyl, furfuryl)thiolates to give thioethers, and (iv) morpholine to give the corresponding tertiary amine derivative [1]. This multi-nucleophile compatibility is explicitly documented for the 3-chloromethyl-5-phenyl(p-tolyl)isoxazole scaffold. By comparison, the 5-chloromethyl regioisomer's reactivity profile is dominated by base-induced elimination–cyclization rather than broad nucleophilic substitution [2].

Williamson ether synthesis nucleophilic substitution derivatization chemical library

High-Value Application Scenarios for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: 3-Aminomethyl Isoxazoline Antiviral Lead Optimization

The 3-chloromethyl group serves as a direct precursor to the 3-aminomethyl-2-isoxazoline pharmacophore identified in anti-influenza A virus research. Kai et al. (2001) demonstrated that 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides exhibit antiviral activity, with the most potent analog (compound 1j, bearing a 5-tert-butyl substituent) achieving an EC₅₀ of 3 μg/mL in vitro against human influenza A virus [1]. The target compound, with its 5-phenyl substituent, provides the core scaffold for exploring C-5 aryl SAR while retaining the 3-chloromethyl handle for rapid diversification to 3-aminomethyl, 3-aryloxymethyl, or 3-thioether analogs via the established nucleophilic substitution chemistry documented by Potkin et al. (2015) [2].

Parallel Library Synthesis: Multi-Nucleophile Derivatization from a Single Chloromethyl Building Block

The demonstrated compatibility of 3-chloromethyl-5-phenylisoxazole with oxygen, sulfur, and nitrogen nucleophiles under mild conditions [2] enables the construction of diverse compound libraries from a single starting material. This is particularly valuable for fragment-based drug discovery and diversity-oriented synthesis programs, where the ability to generate O-aryl, S-aryl, S-alkyl, and N-morpholinyl analogs in parallel using a common synthetic protocol reduces workflow complexity and reagent inventory costs. The 5-chloromethyl regioisomer cannot support this diversification strategy due to its competing elimination–cyclization pathway under basic conditions [3].

Process Chemistry: Informed Route Selection Based on Quantified Alkylation Yield Benchmarks

The head-to-head alkylation yield data comparing 3-chloromethyl-5-phenylisoxazole (51%) with 4,5-dichloro-3-chloromethylisothiazole (78%) under identical conditions [2] provides process chemists with a quantitative basis for building block selection. When the target molecular architecture requires the isoxazole oxygen (rather than isothiazole sulfur) for downstream biological activity, the 51% benchmark enables accurate costing, calculation of required excess of the chloride component, and assessment of whether a protecting-group strategy or alternative leaving group (e.g., bromide or mesylate) would be economically justified.

Computational Drug Design: Lipophilicity-Guided Candidate Prioritization

The XLogP3-AA of 2.3 for the 3-chloromethyl isomer [4] versus LogP ~1.85 for the 5-chloromethyl regioisomer provides a quantitative physicochemical differentiator for computational chemists performing virtual screening or multiparameter optimization. When CNS penetration or intracellular target engagement is required, the ~0.45 log unit higher lipophilicity of the 3-isomer may favor its selection in lead series, while programs seeking lower LogP to mitigate hERG or phospholipidosis risk may preferentially evaluate the 5-isomer. This data point enables evidence-based, rather than arbitrary, regioisomer selection in hit-to-lead campaigns.

Quote Request

Request a Quote for 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.